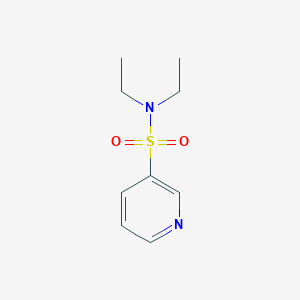
n,n-Diethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylpyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₄N₂O₂S. It is a sulfonamide derivative of pyridine, characterized by the presence of a sulfonamide group attached to the third position of the pyridine ring and two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-3-sulfonic acid derivatives.
Reduction: N-ethylpyridine-3-sulfonamide and pyridine-3-sulfonamide.
Substitution: Various N-alkyl or N-aryl pyridine-3-sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpyridine-3-sulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Pyridine-3-sulfonamide: Lacks the diethyl groups, making it less hydrophobic.
N-Ethylpyridine-3-sulfonamide: Contains only one ethyl group.
Uniqueness
N,N-Diethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of two ethyl groups, which enhance its hydrophobicity and influence its binding affinity to molecular targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.
Propiedades
Número CAS |
4810-42-8 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3 |
Clave InChI |
JMILLCPEACTFNK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)

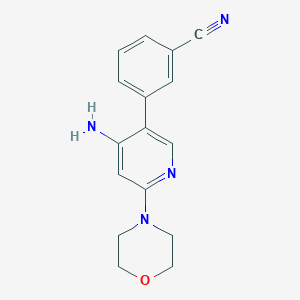
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)



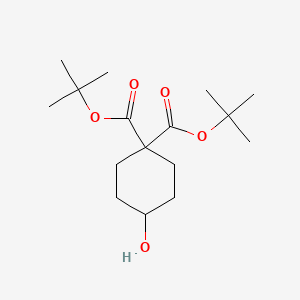
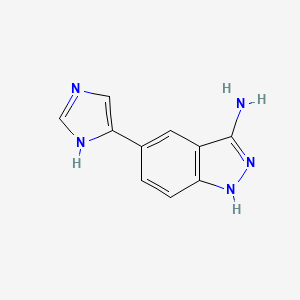
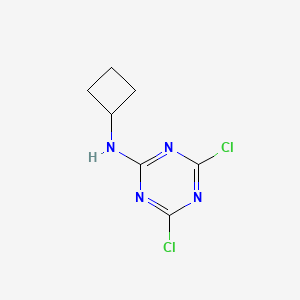
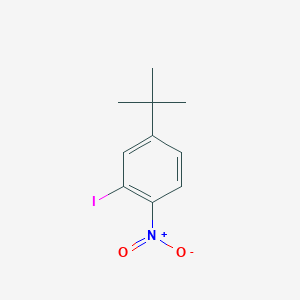
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
